Trideca-1,5-dien-4-OL
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Overview
Description
Trideca-1,5-dien-4-OL is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a tridecadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trideca-1,5-dien-4-OL typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, which involves the addition of a diene to a dienophile to form a cyclohexene ring . The reaction conditions often require the presence of electron-attracting groups on the dienophile and electron-donating groups on the diene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trideca-1,5-dien-4-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Trideca-1,5-dien-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trideca-1,5-dien-4-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.2.2.02,5]deca-3,9-diene: Similar in structure but with different functional groups.
Cyclohexene: Shares the cyclohexene ring structure but lacks the extended diene system.
Properties
CAS No. |
119987-84-7 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
trideca-1,5-dien-4-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,10,12-14H,2-3,5-9,11H2,1H3 |
InChI Key |
PNIDXAPYNNCWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC(CC=C)O |
Origin of Product |
United States |
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